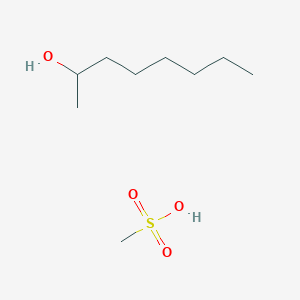
2,5-Dioxopyrrolidin-1-yl 4-((2-(1,3-dioxoisoindolin-2-yl)ethyl)disulfanyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl 4-((2-(1,3-dioxoisoindolin-2-yl)ethyl)disulfanyl)butanoate is a complex organic compound that features a combination of functional groups, including dioxopyrrolidinyl, dioxoisoindolinyl, and disulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-((2-(1,3-dioxoisoindolin-2-yl)ethyl)disulfanyl)butanoate typically involves multiple steps:
Formation of the Dioxopyrrolidinyl Moiety: This can be achieved by reacting succinic anhydride with ammonia or an amine to form the corresponding imide.
Formation of the Dioxoisoindolinyl Moiety: This involves the reaction of phthalic anhydride with ammonia or an amine to form phthalimide.
Formation of the Disulfanyl Linkage: This step involves the formation of a disulfide bond between two thiol groups. This can be achieved by oxidizing thiols using reagents such as iodine or hydrogen peroxide.
Coupling of the Moieties: The final step involves coupling the dioxopyrrolidinyl and dioxoisoindolinyl moieties via the disulfanyl linkage. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The disulfanyl linkage can undergo oxidation to form sulfoxides or sulfones.
Reduction: The disulfanyl linkage can be reduced to form thiols.
Substitution: The dioxopyrrolidinyl and dioxoisoindolinyl moieties can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted imides or phthalimides.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 4-((2-(1,3-dioxoisoindolin-2-yl)ethyl)disulfanyl)butanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Bioconjugation: The compound can be used to link biomolecules such as proteins and peptides, facilitating the study of protein-protein interactions and the development of biotherapeutics.
Materials Science: It can be used in the synthesis of polymers and other materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-((2-(1,3-dioxoisoindolin-2-yl)ethyl)disulfanyl)butanoate depends on its specific application. In bioconjugation, for example, the compound can form covalent bonds with biomolecules through its reactive functional groups. The disulfanyl linkage can undergo redox reactions, allowing for reversible conjugation and release of the linked biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide (NHS) Esters: These compounds also contain the dioxopyrrolidinyl moiety and are commonly used in bioconjugation.
Phthalimides: These compounds contain the dioxoisoindolinyl moiety and are used in the synthesis of bioactive molecules.
Disulfides: Compounds containing disulfide linkages are used in various applications, including redox biology and materials science.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-((2-(1,3-dioxoisoindolin-2-yl)ethyl)disulfanyl)butanoate is unique in that it combines these functional groups into a single molecule, providing a versatile tool for applications that require multiple reactive sites. This makes it particularly useful in complex synthetic and bioconjugation strategies.
Properties
Molecular Formula |
C18H18N2O6S2 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[2-(1,3-dioxoisoindol-2-yl)ethyldisulfanyl]butanoate |
InChI |
InChI=1S/C18H18N2O6S2/c21-14-7-8-15(22)20(14)26-16(23)6-3-10-27-28-11-9-19-17(24)12-4-1-2-5-13(12)18(19)25/h1-2,4-5H,3,6-11H2 |
InChI Key |
GLNUWASPGZXVQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCSSCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



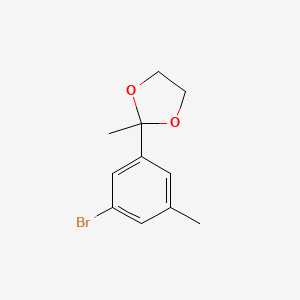
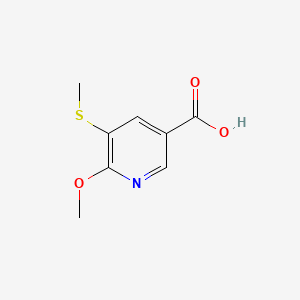
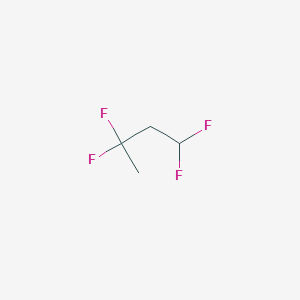
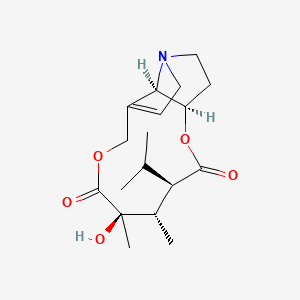
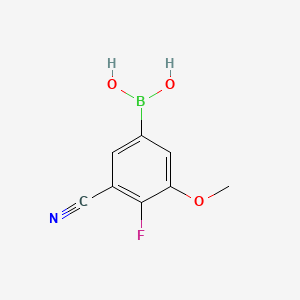
![2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate; dicyclohexylazanium](/img/structure/B14757145.png)
![2,5-Dithia-7-azabicyclo[2.2.1]heptane](/img/structure/B14757159.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B14757167.png)

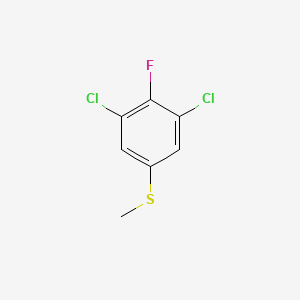
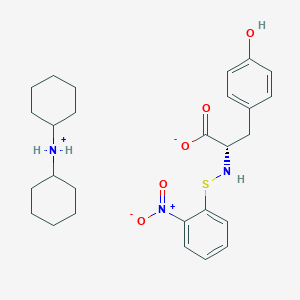
![Cyclopenta[cd]azulene](/img/structure/B14757204.png)
